2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound notable for its potential applications in various scientific fields, particularly in agrochemicals and pharmaceuticals. This compound features a dichlorophenoxy group and an oxazole moiety, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature due to its relevance in research and development. Its molecular structure suggests potential herbicidal properties, aligning with the interests of agrochemical formulations.
This compound is classified as an organic compound, specifically a substituted acetamide. It falls under the category of phenoxy herbicides, which are known for their effectiveness in controlling broadleaf weeds.
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multi-step reactions that include the formation of the oxazole ring and subsequent acylation.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Solvents like dichloromethane or acetonitrile are commonly used during the reaction phases.
The molecular formula for 2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is . The compound features:
The molecular weight is approximately 272.09 g/mol. The structural representation can be described using SMILES notation: CC1=NC(=O)C(=C1Cl)C2=C(C=C(C=C2)Cl)C(=O)N(C)C
.
This compound can undergo various chemical reactions typical of amides and phenolic compounds:
These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases.
The mechanism of action for 2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide likely involves:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2